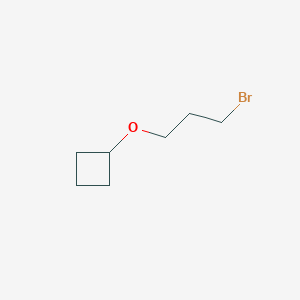

(3-Bromopropoxy)cyclobutane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromopropoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-2-6-9-7-3-1-4-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKZKEUZDBWXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Construction of 3 Bromopropoxy Cyclobutane and Analogous Strained Carbocycles

Strategies for Cyclobutane (B1203170) Core Functionalization

The synthesis of substituted cyclobutanes requires specialized techniques to overcome the challenges associated with their inherent ring strain. nih.gov Researchers have developed a toolbox of reactions that allow for the controlled construction and derivatization of these four-membered rings. These methods range from the formation of the ring itself via cycloaddition and ring contraction to the late-stage functionalization of a pre-existing cyclobutane scaffold.

Metal-Catalyzed Cycloaddition Reactions in the Synthesis of Substituted Cyclobutanes

Metal-catalyzed cycloaddition reactions are powerful tools for constructing cyclic systems, including the four-membered cyclobutane ring. researchgate.net These reactions, particularly [2+2] cycloadditions of alkenes and alkynes, are among the most common and efficient routes to cyclobutane derivatives. nih.govorganicreactions.org Transition metals like rhodium, palladium, and copper can facilitate these otherwise thermally forbidden or unselective reactions, providing access to a wide range of substituted cyclobutanes. researchgate.netrsc.org

Rhodium(I) complexes, for example, have been shown to catalyze the [6+2] cycloaddition of vinylcyclobutanones with alkenes, which proceeds through the initial formation of a five-membered metallacycle followed by ring expansion to generate an eight-membered carbocycle. rsc.orgrsc.org In a different approach, rhodium(I) catalysts enable the [6+2] cycloaddition of allenylcyclobutanes, where the cyclobutane ring itself acts as the 6π-component, leading to the formation of bicyclo[6.3.0]undecatrienes. rsc.org

Palladium catalysis offers alternative pathways. For instance, Pd-catalyzed cycloadditions of bicyclobutanes (BCBs) with vinyl oxiranes can be controlled by the choice of ligand to produce different bicyclic ether frameworks. acs.org Depending on the ligand, the reaction can proceed via a formal (5+3) cycloaddition or a hetero-[2σ+2σ] cycloaddition, highlighting the modularity of these catalytic systems. acs.org

Table 1: Examples of Metal-Catalyzed Cycloaddition Reactions for Cyclobutane Systems

| Catalyst/Ligand | Reactants | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| [RhCl(CO)dppp]₂ | Alkyne-allenyl cyclobutane | [6+2] Cycloaddition | Bicyclo[6.4.0]dodecatriene | rsc.org |

| Pd₂(dba)₃ / dppb | Bicyclobutane, Vinyl oxirane | Formal (5+3) Cycloaddition | Bridged 8-membered ether | acs.org |

| Pd₂(dba)₃ / Cy-DPEphos | Bicyclobutane, Vinyl oxirane | Hetero-[2σ+2σ] Cycloaddition | 2-Oxabicyclo[3.1.1]heptane | acs.org |

Ring Contraction Approaches for Cyclobutane Derivatization

Ring contraction is a powerful, albeit less common, strategy for synthesizing strained carbocycles like cyclobutanes from larger, more readily available ring systems. rsc.orgrsc.org This approach involves the rearrangement or extrusion of a small molecule from a larger carbocycle or heterocycle, leading to the formation of a smaller ring. rsc.orgntu.ac.uk This method can be particularly advantageous for creating highly functionalized or stereochemically complex cyclobutanes that are difficult to access through other means. rsc.org

Various five- or six-membered rings can serve as precursors. The specific method of contraction often dictates the substitution pattern and stereochemistry of the resulting cyclobutane product. nih.gov

A notable example of ring contraction is the conversion of polysubstituted pyrrolidines into cyclobutanes. nih.govntu.ac.uk Research has demonstrated a highly stereoselective method that utilizes iodonitrene chemistry to achieve this transformation. nih.govacs.orgacs.org The reaction is typically performed by treating the pyrrolidine (B122466) derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org

The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine's nitrogen atom. nih.govchemistryviews.org This leads to electrophilic amination and the formation of a reactive 1,1-diazene intermediate. acs.org Subsequent extrusion of molecular nitrogen (N₂) from the diazene (B1210634) generates a 1,4-biradical species. nih.govchemistryviews.org This biradical rapidly undergoes intramolecular cyclization to form the strained C–C bond of the cyclobutane ring. nih.govacs.org

A key feature of this method is its stereospecificity; the stereochemical information from the starting pyrrolidine is often transferred to the cyclobutane product with high fidelity. nih.govacs.org For instance, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate yields the corresponding cis-cyclobutane, preserving the relative stereochemistry. nih.govacs.org This method has been successfully applied to the synthesis of complex scaffolds, including spirocyclobutanes and as part of a formal synthesis of the natural product piperarborenine B. nih.govacs.org

Table 2: Stereoselective Cyclobutane Synthesis via Pyrrolidine Ring Contraction

| Pyrrolidine Substrate | Reagents | Product | Yield | Stereocontrol | Ref |

|---|---|---|---|---|---|

| N-Boc-2,5-diphenylpyrrolidine | HTIB, NH₄OCONH₂ | 1,2-Diphenylcyclobutane | 65% | dr > 20:1 | nih.gov |

| Optically pure spirooxindole-pyrrolidine | HTIB, NH₄OCONH₂ | Spirooxindole-cyclobutane | 46% | dr > 20:1, ee = 97% | acs.org |

| cis-45 (pyrrolidine-2,5-dicarboxylate) | HTIB, NH₄OCONH₂ | cis-46 (cyclobutane-1,2-dicarboxylate) | 39% | Stereoselective | acs.org |

Formal [3+1]-Cycloaddition Reactions in the Synthesis of Cyclobutane Systems

Formal [3+1]-cycloaddition reactions provide another pathway to cyclobutane rings. This strategy involves the combination of a three-atom component and a one-atom component to construct the four-membered ring. A recently developed approach reports the synthesis of 3-borylated cyclobutanols through a formal [3+1]-cycloaddition using 1,1-diborylalkanes and epihalohydrins or their derivatives. nih.gov

In this methodology, the 1,1-diborylalkane serves as the one-carbon nucleophilic component, while the epihalohydrin (or epoxy alcohol) acts as the three-carbon electrophilic partner. The reaction is typically promoted by a base like LiHMDS and a zinc additive such as ZnCl₂. nih.gov The process allows for the creation of cyclobutanols with a boronic ester (Bpin) group, which is a valuable synthetic handle for further functionalization through a wide range of cross-coupling reactions. nih.gov

This method exhibits good functional group tolerance, accommodating various aryl substituents on the diborylalkane, including those with methoxy (B1213986) and halogen groups. nih.gov Furthermore, the use of enantioenriched epibromohydrins as starting materials leads to the formation of enantioenriched cyclobutanols with excellent levels of enantiospecificity (>98%), demonstrating powerful stereochemical control. nih.gov The stereochemical outcome at the C2 and C3 positions of the cyclobutane core is determined by the stereochemistry of the starting epihalohydrin. nih.gov

Grignard and Amide Coupling Reactions for Polysubstituted Cyclobutane Frameworks

The construction of polysubstituted cyclobutanes can be achieved through a modular, two-step synthetic route employing Grignard and amide coupling reactions. calstate.edu This strategy is particularly useful for creating libraries of related compounds for applications such as drug discovery, where the steric rigidity and three-dimensional nature of the cyclobutane ring are highly desirable. calstate.edu

The synthesis begins with a cyclobutane core bearing functional groups that can be manipulated. In one developed route, a Grignard reaction is used to introduce a substituent onto a cyclobutane ketone, followed by an amide coupling reaction to add a second, different functional group. calstate.edu This approach allows for the creation of 1,1,3-trisubstituted cyclobutane compounds in a stereochemically controlled manner. calstate.edu

The Grignard reaction provides a classic and robust method for C-C bond formation, while the subsequent amide coupling connects a carboxylic acid to an amine, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or its silica-supported versions, which simplify purification. calstate.edusilicycle.com The result is a modular synthetic scheme that can generate a diverse library of cyclobutane derivatives with various alkyl, aryl, alcohol, and amide substituents by simply changing the Grignard reagent and the amine used in the coupling step. calstate.edu

Table 3: Modular Synthesis of 1,1,3-Trisubstituted Cyclobutanes

| Step | Reaction Type | Purpose | Key Reagents | Ref |

|---|---|---|---|---|

| 1 | Grignard Reaction | Introduction of first substituent | R-MgX, Cyclobutanone (B123998) derivative | calstate.edu |

| 2 | Amide Coupling | Introduction of second substituent | R-NH₂, Carboxylic acid, Coupling agent (e.g., DCC) | calstate.edu |

Palladium-Catalyzed Cross-Coupling Reactions for Cyclobutane Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been effectively applied to the functionalization of cyclobutane scaffolds. These methods allow for the formation of C-C and C-heteroatom bonds on the pre-formed four-membered ring with high efficiency and selectivity. organic-chemistry.org

One strategy involves the use of cyclobutanone-derived N-sulfonylhydrazones as coupling partners. organic-chemistry.org In the presence of a palladium catalyst, these substrates react with aryl or benzyl (B1604629) halides to produce a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes, in excellent yields. organic-chemistry.org The reaction proceeds through the formation of a palladium carbene, which then undergoes coupling. organic-chemistry.org

Another powerful approach is the palladium-catalyzed ring-opening/cross-coupling of cyclobutanols. nih.gov This method has been used to construct C(sp³)–C(sp³) bonds by coupling cyclobutanol (B46151) derivatives with unactivated alkenes, providing access to chiral benzene-fused cyclic compounds. nih.gov Similarly, a Pd-catalyzed enantioselective ring-opening/cross-coupling of cyclobutanones with aryl halides and boronic acids can generate chiral indanones that feature C3-quaternary stereocenters. nih.gov

Furthermore, palladium catalysis enables the direct C–H functionalization of cyclobutanes. acs.org Using an auxiliary directing group, specific sp³ C–H bonds on the cyclobutane ring can be arylated. This strategy was shown to be highly efficient, outperforming similar reactions on other ring systems and allowing for catalyst loadings as low as 1 mol%. acs.org

C-H Functionalization Logic in Cyclobutane Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom-economical alternative to traditional pre-functionalization approaches. acs.orgnih.gov In the context of cyclobutane synthesis, C-H functionalization provides a novel means to introduce complexity and build molecular frameworks, including those found in natural products. acs.orgbaranlab.org This approach is particularly valuable for creating substituted cyclobutanes, which are integral components of various biologically active molecules. bohrium.comresearchgate.net

The inherent strain and unique geometry of the cyclobutane ring present both challenges and opportunities for C-H functionalization. The C-H bonds in cyclobutanes have a higher s-character and are stronger than those in unstrained systems, making them less reactive. nih.gov However, strategic use of directing groups can overcome this hurdle, enabling regioselective and stereoselective functionalization. acs.orgnih.gov For instance, a carbonyl group attached to the cyclobutane ring can act as a latent directing group, guiding the installation of new functionalities in a controlled manner. acs.orgbaranlab.org

Recent advancements have demonstrated the feasibility of rhodium-catalyzed C-H insertion reactions to functionalize cyclobutanes. nih.gov By carefully selecting the rhodium catalyst and its ligand framework, it is possible to achieve high selectivity for specific C-H bonds, leading to the formation of 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This catalyst-controlled approach avoids the need for substrate-controlled directing groups and opens up new avenues for creating diverse cyclobutane derivatives. nih.gov

Table 1: Examples of C-H Functionalization in Cyclobutane Systems

| Directing Group | Catalyst/Reagent | Functionalization Type | Reference |

| 8-aminoquinoline | Pd(OAc)₂ | Arylation | acs.org |

| o-thioanisidine | Pd(OAc)₂ | Arylation | acs.org |

| Carbonyl | Rh₂(S-TCPTAD)₄ | C1 Arylation | nih.gov |

| Carbonyl | Rh₂(S-PTAD)₄ | C3 Arylation | nih.gov |

Synthetic Pathways for the Incorporation of the 3-Bromopropoxy Moiety

The introduction of the 3-bromopropoxy group onto a cyclobutane scaffold can be achieved through several synthetic routes. These methods typically involve the preparation of a suitable 3-bromopropoxy precursor followed by its attachment to a cyclobutanol derivative.

Preparation of 3-Bromopropoxy Precursors and Building Blocks

A key precursor for introducing the 3-bromopropoxy group is 3-bromo-1-propanol (B121458). nbinno.comsigmaaldrich.com This compound can be synthesized from readily available starting materials such as 1,3-propanediol (B51772). One common method involves the selective bromination of 1,3-propanediol using hydrobromic acid. guidechem.comgoogle.com To avoid the formation of 1,3-dibromopropane (B121459), one of the hydroxyl groups can be protected, for example, as an acetate (B1210297) ester, followed by selective bromination and subsequent deprotection. guidechem.com Another approach involves the reaction of propene with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-bromopropene, which can then be converted to 3-bromo-1-propanol via hydroboration-oxidation. youtube.com

For certain applications, a protected form of 3-bromo-1-propanol, such as (3-bromopropoxy)-tert-butyldimethylsilane, may be advantageous. sigmaaldrich.com This protected building block can be used in subsequent reactions, with the silyl (B83357) ether serving as a stable protecting group for the hydroxyl functionality. sigmaaldrich.com

Table 2: Synthesis of 3-Bromo-1-propanol

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3-Propanediol | HBr, Acetic Acid | 3-bromo-1-acetyloxypropane | 100% | guidechem.com |

| 3-bromo-1-acetyloxypropane | Cation Exchange Resin, Methanol | 3-Bromo-1-propanol | 95% | guidechem.com |

| 1,3-Propanediol | 48% HBr, Cyclohexane, KBr | 3-Bromo-1-propanol | - | google.com |

| Propene | 1. NBS, hv; 2. BH₃, THF; 3. H₂O₂, NaOH | 3-Bromo-1-propanol | - | youtube.com |

Etherification Strategies for O-Alkylation of Hydroxyl-Cyclobutane Derivatives

The Williamson ether synthesis is a classic and versatile method for forming ethers and is well-suited for the O-alkylation of cyclobutanol with a 3-bromopropyl precursor. youtube.combyjus.commasterorganicchemistry.comkhanacademy.org This S_N2 reaction involves the deprotonation of cyclobutanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. masterorganicchemistry.comlibretexts.org This nucleophilic alkoxide then displaces the bromide ion from a 3-bromopropyl derivative, such as 1,3-dibromopropane or a protected 3-bromopropanol, to form the desired ether linkage. youtube.combyjus.com

For the successful synthesis of (3-bromopropoxy)cyclobutane via the Williamson ether synthesis, the choice of reagents and reaction conditions is crucial. The alkylating agent should be a primary alkyl halide to favor the S_N2 pathway and minimize competing elimination reactions. byjus.commasterorganicchemistry.com The reaction is typically carried out in an aprotic solvent like THF or DMF. byjus.commasterorganicchemistry.com

Reductive etherification offers an alternative approach, where a carbonyl compound can be used as the alkyl source in the presence of a reducing agent. nih.govcsic.es This method can be applied to the synthesis of ethers from alcohols and aldehydes or ketones. csic.es

Table 3: General Conditions for Williamson Ether Synthesis

Strategic Attachment of the Bromopropyl Chain via Linker Chemistry

In cases where direct etherification is not feasible or desirable, the bromopropyl chain can be attached to the cyclobutane ring through linker chemistry. This involves modifying the cyclobutane core to introduce a functional group that can then be coupled with a suitable bromopropyl-containing molecule. This strategy provides flexibility in the synthesis and allows for the introduction of the bromopropyl moiety at a later stage.

Development of Regioselective and Stereoselective Synthesis of this compound

Achieving regioselectivity and stereoselectivity in the synthesis of substituted cyclobutanes is a significant challenge due to the conformational flexibility and potential for multiple reaction sites on the cyclobutane ring. nih.govresearchgate.net

For the synthesis of this compound, regioselectivity would determine the position of the ether linkage on the cyclobutane ring if multiple hydroxyl groups are present or if C-H activation is employed on an unsubstituted ring. Stereoselectivity would be crucial if the cyclobutane ring contains stereocenters, dictating the orientation of the newly introduced substituent relative to existing groups.

Modern synthetic methods are increasingly addressing these challenges. For instance, catalyst-controlled C-H functionalization can provide access to specific regioisomers, such as 1,3-disubstituted cyclobutanes, by judicious choice of the catalyst. nih.gov Similarly, asymmetric catalysis can be employed to achieve high enantioselectivity in the formation of chiral cyclobutane derivatives. researchgate.net The development of such selective methods is essential for accessing specific isomers of this compound and exploring their unique properties.

Mechanistic Investigations and Reactivity Profiles of 3 Bromopropoxy Cyclobutane Systems

Influence of Cyclobutane (B1203170) Ring Strain on Chemical Reactivity

The reactivity of cyclobutane derivatives is significantly influenced by the substantial ring strain present in the four-membered ring. masterorganicchemistry.compearson.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle and steric interactions between adjacent atoms. masterorganicchemistry.comwikipedia.org The total ring strain in cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol), a value comparable to that of the highly reactive cyclopropane (B1198618) ring. wikipedia.orgopenstax.org This stored energy provides a thermodynamic driving force for reactions that lead to the opening of the ring. masterorganicchemistry.com

Analysis of Angle Strain and Torsional Strain in Four-Membered Rings

The total ring strain in cyclobutane is a composite of two main factors: angle strain and torsional strain. wikipedia.orglibretexts.org

Angle Strain (Baeyer Strain): In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be 90°. masterorganicchemistry.comlibretexts.org This represents a significant deviation from the ideal 109.5° bond angle for sp³-hybridized carbon atoms. masterorganicchemistry.com This compression of the bond angles leads to inefficient orbital overlap and a substantial increase in the molecule's potential energy, known as angle strain. masterorganicchemistry.comwikipedia.org

Torsional Strain (Pitzer Strain): A planar conformation would also force all hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, resulting in significant torsional strain due to repulsive van der Waals interactions. libretexts.orglumenlearning.com To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orglumenlearning.comlibretexts.org This puckering slightly decreases the C-C-C bond angles to about 88°, which marginally increases the angle strain, but it provides a more significant reduction in torsional strain by moving the hydrogen atoms away from a fully eclipsed state. libretexts.orglumenlearning.comlibretexts.org Despite this conformational adjustment, the total eclipsing and angle strain remains high. libretexts.orglumenlearning.com

| Cycloalkane | Ring Strain (kJ/mol) | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|---|

| Cyclopropane | 115 | 27.5 | 60° |

| Cyclobutane | 110 | 26.3 | 88° (puckered) |

| Cyclopentane (B165970) | 26 | 6.2 | ~105° (envelope) |

| Cyclohexane | 0 | 0 | 109.5° (chair) |

Data sourced from multiple references. wikipedia.orgopenstax.orglibretexts.org

Strain-Release Driven Transformations in Cyclobutane Substructures

The high strain energy stored in the cyclobutane ring serves as a powerful thermodynamic driving force for chemical reactions that result in ring-opening. udel.eduacs.org These strain-release driven transformations are a hallmark of cyclobutane chemistry, enabling the synthesis of complex linear aliphatic compounds and larger ring systems. rsc.org The relief of approximately 110 kJ/mol of strain energy makes ring-cleavage reactions thermodynamically favorable. openstax.org This principle is widely exploited in organic synthesis, where the cyclobutane moiety acts as a reactive intermediate that can be selectively opened under various conditions, including thermal, photochemical, or catalytic activation. rsc.orgresearchgate.net For instance, strain-release is the driving force in the addition of nucleophiles to bicyclobutanes to form stereochemically defined cyclobutanes and in the photoredox-catalyzed radical strain-release/ pharmaguideline.compharmaguideline.com-rearrangement cascades to produce polysubstituted cyclobutanes. nih.govnih.gov

Effects of Electronic Delocalization on Cyclobutane Reactivity Pathways

While ring strain is a primary driver of reactivity, it is not the sole predictor. nih.govacs.org For example, cyclopropane and cyclobutane have very similar ring strain energies, yet cyclopropane is generally more reactive. openstax.orgnih.gov This difference is partly attributed to the effects of electronic delocalization. nih.govacs.orgchemrxiv.org In contrast to the localized C-C σ bonds typical in cyclobutane, the bonding electrons in cyclopropane exhibit a degree of delocalization. chemrxiv.orgchemrxiv.org This enhanced electronic delocalization in three-membered rings can stabilize the transition states of ring-opening reactions, lowering the activation energy. nih.govacs.org

For cyclobutane, the electron density is more localized within the C-C bonds. chemrxiv.org Analysis of the electron density difference (EDD) in transition states shows a lack of through-bond communication between the bridging methylene (B1212753) groups in cyclobutane during a reaction, which is in contrast to the stabilizing delocalization observed in cyclopropane. acs.orgchemrxiv.org Therefore, while strain release provides the thermodynamic impetus for cyclobutane reactions, the electronic pathways available in the transition state, which are less influenced by delocalization compared to cyclopropane, also play a crucial role in determining the absolute reactivity. nih.gov

Reaction Pathways of Cyclobutane-Containing Molecules

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under conditions that would not affect unstrained alkanes or larger cycloalkanes. researchgate.net These reactions typically involve the breaking of one of the C-C sigma bonds, leading to a more stable, open-chain product.

Ring-Opening Reactions and Associated Mechanistic Pathways

Ring-opening is the most characteristic reaction of cyclobutanes. researchgate.netpharmaguideline.com These reactions can be initiated by various reagents and conditions, including hydrogenation, halogenation, and attack by electrophiles or nucleophiles. pharmaguideline.comslideshare.net For example, cyclobutane can be hydrogenated to n-butane using a nickel catalyst at elevated temperatures, a reaction that is more difficult for larger, less strained rings. pharmaguideline.com The thermal decomposition of cyclobutane yields two molecules of ethylene, a process that has been studied both experimentally and theoretically. arxiv.org The mechanisms of these ring-opening reactions are diverse and depend on the specific reagents and conditions employed.

The cyclobutane ring can be opened through attack by both electrophiles and nucleophiles, particularly when the ring is "activated" by appropriate substituents. rsc.orgresearchgate.net

Electrophilic Ring Cleavage: Electrophiles can initiate the cleavage of the cyclobutane ring, often under acidic conditions. researchgate.netacs.org For instance, the reaction of certain substituted cyclobutanes with electrophiles like iodotrimethylsilane (B154268) or Lewis acids such as BF₃-OEt₂ can lead to specific ring-opened products. acs.org The mechanism generally involves the protonation or coordination of a Lewis acid to a functional group on the cyclobutane, followed by the cleavage of a C-C bond to form a carbocationic intermediate, which is then trapped by a nucleophile. One-electron oxidation of certain cyclobutane derivatives can also lead to a cation radical, which readily undergoes ring-opening. rsc.org

Nucleophilic Ring Cleavage: While unsubstituted cyclobutane is generally unreactive towards nucleophiles, the presence of electron-withdrawing "acceptor" groups can render the ring susceptible to nucleophilic attack. chemistryviews.orgacs.org These "donor-acceptor" (D-A) cyclobutanes can undergo ring-opening reactions with a variety of nucleophiles, including electron-rich arenes, thiols, and selenols, often catalyzed by a Lewis acid like AlCl₃. chemistryviews.orgacs.org The mechanism involves the attack of the nucleophile on a carbon atom of the cyclobutane ring, leading to the cleavage of a C-C bond and the formation of a stabilized carbanionic intermediate, which is subsequently protonated or otherwise quenched to yield the final ring-opened product. researchgate.net

Thermally and Photochemically Induced Ring Transformations

The cyclobutane ring, characterized by significant ring strain (approximately 26 kcal/mol), is susceptible to transformations under thermal and photochemical conditions that lead to the formation of more stable acyclic or larger ring systems. masterorganicchemistry.comreddit.com

Thermally Induced Transformations: Under thermal activation, the cyclobutane ring in (3-Bromopropoxy)cyclobutane is predicted to undergo ring cleavage. The most common thermal reaction for substituted cyclobutanes is a retro-[2+2] cycloaddition, leading to the formation of two olefinic fragments. For a molecule like this compound, this would require the presence of substituents that can stabilize the resulting alkenes. In the absence of such pathways, homolytic cleavage of a C-C bond can occur at high temperatures, leading to a diradical intermediate. researchgate.net This diradical can then undergo further rearrangement or react with other molecules. For instance, isomerization to a more stable cyclopentane derivative is a potential pathway, driven by the release of ring strain. researchgate.net

Photochemically Induced Transformations: Photochemical excitation, particularly in the presence of photosensitizers, can also induce ring transformations in cyclobutanes. These reactions often proceed through different mechanistic pathways than thermal reactions. For example, a photochemically allowed [σ2s + σ2a] cycloreversion could occur. The specific outcome of photochemical reactions on this compound would depend on the wavelength of light used and the presence of any chromophores within the molecule or in the reaction medium.

Catalytic Hydrogenation and Halogenation of Cyclobutanes

Catalytic Hydrogenation: While catalytic hydrogenation is a common method for the reduction of alkenes and alkynes, the saturation of a cyclobutane ring requires more forcing conditions due to the strength of the C-C sigma bonds. sciencemadness.org Hydrogenolysis of the cyclobutane ring in this compound can be achieved using specific metal catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, typically at elevated temperatures and pressures. sciencemadness.org This process, known as hydrogenolysis, would result in the cleavage of a C-C bond in the ring to yield an acyclic alkane. The regioselectivity of this ring opening would be influenced by steric hindrance and the electronic nature of the substituents on the cyclobutane ring.

Halogenation: The halogenation of the cyclobutane moiety in this compound would likely proceed via a free-radical mechanism, especially in the presence of UV light. pearson.com This reaction is generally not selective and would lead to a mixture of mono- and poly-halogenated products at various positions on the cyclobutane ring. pearson.com More modern and selective methods for halogenation, such as those employing visible-light photoredox catalysis, could potentially offer better control over the reaction, but the inherent reactivity of C(sp³)-H bonds would still present challenges in achieving high regioselectivity. mdpi.com

Rearrangement Reactions (e.g., Sigmatropic, Cationic, Anionic)

The structure of this compound allows for several potential rearrangement reactions, particularly if a reactive intermediate such as a carbocation, carbanion, or radical is formed.

Cationic Rearrangements: Formation of a carbocation adjacent to the cyclobutane ring can trigger a ring-expansion rearrangement. chemistrysteps.com For example, if a reaction condition promotes the formation of a carbocation at the carbon attached to the propoxy group, a Wagner-Meerwein type rearrangement could occur. In this process, a C-C bond from the cyclobutane ring would migrate to the carbocation center, expanding the four-membered ring to a more stable five-membered cyclopentane ring. masterorganicchemistry.comchemistrysteps.com This transformation is driven by the relief of ring strain and the formation of a more stable carbocation. reddit.comchemistrysteps.com

Anionic Rearrangements: Anionic rearrangements could be initiated by the formation of a carbanion. For instance, deprotonation at a carbon adjacent to a suitable activating group could lead to rearrangements. While this compound itself lacks strongly acidic protons for easy carbanion formation, derivatives of this compound could undergo such transformations. A relevant example is the researchgate.netresearchgate.net-Wittig rearrangement, which occurs in allylic ether systems. uh.edulibretexts.org

Sigmatropic Rearrangements: Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a sigma-bond across a pi-system. uh.edu For this compound to undergo a sigmatropic rearrangement, it would first need to be converted into a derivative containing an appropriate conjugated system. For example, the introduction of a vinyl group on the cyclobutane ring could enable a Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. youtube.com The presence of the strained ring can make such rearrangements effectively irreversible. uh.edu

| Rearrangement Type | Triggering Intermediate/Group | Potential Product | Driving Force |

| Cationic | Carbocation adjacent to ring | Cyclopentane derivative | Relief of ring strain, formation of a more stable carbocation. masterorganicchemistry.comchemistrysteps.com |

| Anionic | Carbanion (in derivatives) | Rearranged carbon skeleton | Formation of a more stable carbanion or product. |

| Sigmatropic | Unsaturated system (in derivatives) | Isomeric unsaturated compound | Favorable orbital overlap in the transition state. uh.edu |

Radical-Mediated Transformations Involving Cyclobutane Intermediates

Radical reactions involving this compound could be initiated by the abstraction of a hydrogen atom from the cyclobutane ring by a radical initiator. The resulting cyclobutyl radical could then undergo several transformations. One of the most significant reactions for such an intermediate is ring opening via β-scission. This process would cleave a C-C bond in the cyclobutane ring, relieving ring strain and forming a more stable, acyclic primary radical. mdpi.com This radical could then participate in subsequent propagation steps, such as addition to an alkene or reaction with a halogen source.

Furthermore, radical addition reactions could be used to synthesize derivatives of this compound. For instance, a radical could be added to a cyclobutene (B1205218) precursor to generate a cyclobutane ring. dntb.gov.ua

Cycloisomerization Approaches Involving Cyclobutane Intermediates

Conversely, this compound itself could be a substrate for cycloisomerization. For example, under certain catalytic conditions, the molecule could rearrange to form a different cyclic isomer, such as a derivative of tetrahydrofuran (B95107) or cyclopentane, if a thermodynamically more stable product can be formed.

Reactivity of the Bromopropoxy Functionality

Nucleophilic Substitution Reactions at the Brominated Center

The bromopropoxy side chain of this compound contains a primary alkyl bromide. This functionality is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. The carbon atom bonded to the bromine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group.

These reactions are fundamental in synthetic organic chemistry as they allow for the introduction of various functional groups. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-OEt) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide (B81097) | Sodium Azide (NaN(_3)) | Azide (-N(_3)) |

| Amine | Ammonia (NH(_3)) | Primary Amine (-NH(_2)) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

The table above illustrates some common nucleophilic substitution reactions that this compound is expected to undergo. These transformations provide a versatile handle for further functionalization of the molecule.

Formation of Organometallic Species for Intermolecular Coupling Reactions

Detailed information on the formation of organometallic species, such as Grignard or organolithium reagents, from this compound and their subsequent use in intermolecular coupling reactions is not available in the reviewed literature. While general principles of organometallic chemistry suggest that the bromine atom could be converted into an organometallic nucleophile, specific reaction conditions, yields, and the scope of coupling partners for this particular substrate have not been reported.

Intramolecular Cyclization Pathways Leading to Fused Ring Systems

There is no specific literature describing the intramolecular cyclization of this compound to form fused ring systems. Plausible pathways, such as an intramolecular Williamson ether synthesis via deprotonation of a potential carbon acid or a radical-mediated cyclization, can be hypothesized based on general organic chemistry principles. However, no experimental studies have been found to validate these possibilities or to characterize the resulting fused-ring products for this specific molecule.

Synergistic Effects Between Bromine and Cyclobutane Reactivity

The interplay between the bromine atom and the cyclobutane ring in this compound and any resulting synergistic effects on its reactivity have not been a subject of published research. It is conceivable that the cyclobutyl group could influence the reactivity of the C-Br bond through steric or electronic effects, or that the bromo-propoxy side chain could participate in reactions involving the cyclobutane ring. However, without experimental or computational studies, any discussion of such effects would be purely speculative.

Advanced Applications of 3 Bromopropoxy Cyclobutane in Complex Organic Synthesis

Utilization of Strained Cyclobutane (B1203170) Derivatives as Synthetic Building Blocks

The utility of cyclobutane derivatives in organic synthesis stems directly from the energy stored within their strained C-C bonds. researchgate.net This inherent strain, while making their formation challenging, renders them susceptible to selective ring-opening reactions under various conditions, including acidic, basic, thermal, or photochemical induction. baranlab.orgresearchgate.net This reactivity allows cyclobutanes to serve as compact and versatile synthons for a range of more complex structures.

(3-Bromopropoxy)cyclobutane is a prime example of a bifunctional building block. The molecule contains two key reactive sites: the strained cyclobutane ring and the terminal alkyl bromide. This duality allows for a programmed sequence of reactions. For instance, the bromo group can be displaced by a nucleophile or converted into an organometallic reagent, while the cyclobutane ring remains intact for later manipulation. Conversely, the cyclobutane ring can be opened first, with the bromopropoxy chain serving as a handle for subsequent transformations. The energy stored in the strained σ-bonds of the cyclobutane ring makes it an important building block in the synthesis of complex molecular structures. researchgate.net

The types of transformations that cyclobutane cores can undergo are diverse, as detailed in the table below.

| Transformation Type | Reagents/Conditions | Resulting Structure | Reference |

| Ring-Opening | Nucleophiles, Radicals, Electrophiles | Functionalized Butanes | researchgate.net |

| Hydrogenation | Ni or Pt catalyst | Saturated Hydrocarbons | pharmaguideline.com |

| [2+2] Cycloadditions (Formation) | Alkenes + hv (light) | Substituted Cyclobutanes | baranlab.orgorganic-chemistry.org |

| Ring Expansion | Diazomethane, CH₂I₂/SmI₂ | Cyclopentanones (from cyclobutanones) | researchgate.net |

These reactions highlight the versatility of the cyclobutane scaffold. The presence of the ether linkage and the alkyl bromide in this compound provides chemists with additional tools to influence the regioselectivity and stereoselectivity of these transformations, expanding their synthetic utility. researchgate.net

Precursor for Skeletal Rearrangements and Ring Transformations to Complex Molecular Architectures

When a cyclobutane ring is strategically functionalized, its ring-opening can trigger a cascade of skeletal rearrangements, leading to the formation of significantly more complex molecular frameworks. researchgate.net The this compound molecule is well-suited for this purpose, as the terminal bromide can be converted into a variety of functional groups that can initiate or participate in such rearrangements.

One common transformation is the ring expansion of cyclobutanones to cyclopentanones. researchgate.net Although this compound is not a ketone, it can be readily converted to a cyclobutanone (B123998) derivative. More directly, the molecule can participate in rearrangements involving the ether oxygen or the bromo-group. For example, the formation of a Grignard reagent from the alkyl bromide could be followed by an intramolecular reaction with a carbonyl group elsewhere in the molecule, using the cyclobutane as a linchpin for a new ring system.

Furthermore, rearrangements of related structures suggest other possibilities. The transformation of appropriately substituted bromohydrins to synthesize 2-azabicyclo[2.1.1]hexane skeletons has been described, a reaction pathway that could be adapted for oxygen-containing analogues derived from this compound. nih.gov Such rearrangements are invaluable for accessing strained, bridged systems that are difficult to synthesize through other means. These intriguing reactions can yield compounds with highly complex structures, making cyclobutane derivatives valuable starting materials in organic synthesis. researchgate.net

Role in the Synthesis of Biologically Relevant Molecular Scaffolds

The cyclobutane ring is a privileged scaffold found in a wide array of natural products and pharmacologically active compounds. researchgate.netopenmedicinalchemistryjournal.comnih.gov Its rigid, three-dimensional, and puckered structure allows it to serve as a conformationally restricted isostere for other groups, such as phenyl rings or alkenes, often leading to improved metabolic stability and binding affinity. nih.gov Many biologically active compounds, including amino acids, peptides, and nucleosides containing a cyclobutane ring, exhibit a range of activities, such as antimicrobial and antitumor properties. baranlab.orgnih.govopenmedicinalchemistryjournal.comnih.gov

This compound is an ideal starting material for synthesizing novel, biologically active molecules. The cyclobutane core can be incorporated as a central scaffold, while the bromopropoxy arm acts as a versatile linker to attach various pharmacophoric groups. For instance, the synthesis of analogs of Combretastatin A4, a potent anticancer agent, has utilized cyclobutane rings to address the inherent cis-trans isomerization that leads to loss of biological activity in the natural product. nih.gov

The table below showcases examples of biologically active scaffolds containing the cyclobutane motif.

| Compound Class | Example Structure/Core | Biological Relevance | Reference |

| Alkaloids | Grahamine, Sceptrins | Antimicrobial, Antitumor | openmedicinalchemistryjournal.comnih.gov |

| Anticancer Agents | Combretastatin A4 Analogs | Tubulin Polymerization Inhibitors | nih.gov |

| Immunomodulators | RORγt Inhibitors | Treatment of Autoimmune Diseases | nih.gov |

| Antidiabetics | GSK-3 Inhibitors | Target for Type 2 Diabetes | nih.gov |

The synthetic accessibility of this compound allows for its use in creating libraries of compounds for drug discovery, where the cyclobutane unit imparts desirable physicochemical properties. nih.gov

Application in Advanced Materials Science Research

The unique chemical reactivity of the cyclobutane ring has led to its emergence as a key component in advanced materials, particularly in the field of polymer science. Cyclobutanes can be incorporated into polymer backbones to create materials with novel mechanical and chemical properties. nih.govduke.edu

One of the most innovative applications is the use of cyclobutanes as "mechanophores"—mechanically sensitive units that undergo specific chemical reactions when a physical force is applied. duke.educhemrxiv.org When embedded in a polymer chain, the [2+2] cycloreversion of a cyclobutane ring can be triggered by mechanical stress, such as from ultrasound. This can lead to controlled polymer degradation or the activation of a constructive chemical reaction, such as cross-linking. duke.edu

This compound can serve as a precursor for monomers used in these applications. The bromo-functional group can be readily converted to a polymerizable group (like an acrylate (B77674) or styrene) or a group for post-polymerization modification (like an azide (B81097) for click chemistry). This allows for the precise placement of the cyclobutane mechanophore within a polymer architecture.

Recent research has focused on several areas of cyclobutane-based materials:

Stress-Responsive Polymers: Polymers containing cyclobutane mechanophores that unravel or cross-link under mechanical stress, altering the material's properties. duke.edu

Degradable Polyolefins: The incorporation of cyclobutane-fused mechanophores into polyethylene (B3416737) allows for triggered degradation of the inert polymer backbone upon mechanical activation. chemrxiv.org

Ring-Opening Polymerization (ROP): The development of catalytic systems to promote the ROP of functionalized cyclobutanes to create new classes of polymers. bohrium.com

Photopolymerization: The use of [2+2] photopolymerization of bifunctional monomers to create well-defined cyclobutane-based polyesters. nih.gov

These advancements highlight the potential of cyclobutane derivatives like this compound to contribute to the development of smart, responsive, and sustainable materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Bromopropoxy)cyclobutane, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkylation of cyclobutanol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or GC-MS is critical to optimize yield and minimize side products like di-substituted derivatives . For regioselectivity, steric and electronic effects of the cyclobutane ring must be considered, as demonstrated in analogous cyclobutane derivatizations .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and IR spectroscopy. Key NMR signals include the cyclobutane ring protons (δ ~2.5–3.5 ppm, J ~10 Hz for trans-configuration) and the bromopropoxy chain (δ ~3.4–3.8 ppm for -OCH₂- groups). Mass spectrometry (EI or ESI) should confirm the molecular ion peak (e.g., m/z 208 for C₇H₁₁BrO) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and bromine displacement. Avoid contact with oxidizing agents (e.g., peroxides, chlorates), as brominated compounds are prone to exothermic decomposition .

Advanced Research Questions

Q. How do ring strain and substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The cyclobutane ring’s strain (~110 kJ/mol) increases electrophilicity at the bromine atom, enhancing SN2 reactivity. Computational studies (DFT) can predict transition states, while experimental kinetic assays (e.g., competition reactions with NaI/acetone) quantify reactivity relative to non-strained analogs .

Q. What strategies are effective for incorporating this compound into fragment-based drug discovery libraries?

- Methodological Answer : Design 3D fragment libraries by functionalizing the cyclobutane core with polar groups (e.g., amines, sulfonamides) via bifunctional intermediates. Principal Component Analysis (PCA) and PMI metrics ensure diversity in spatial and electronic properties, as shown in cyclobutane-based pharmacophores .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or mass spectral fragmentation)?

- Methodological Answer : For NMR discrepancies, use NOESY/ROESY to distinguish stereoisomers. In mass spectra, low-intensity molecular ions may arise from fragmentation due to bromine’s isotope pattern; high-resolution MS (HRMS) or derivatization (e.g., trimethylsilylation) improves detection .

Q. What computational models best predict the biological activity of cyclobutane-containing derivatives like this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations can assess binding to targets like PRMT6 (a methyltransferase implicated in cancer). QSAR models trained on cyclobutane analogs (e.g., Xeljanz derivatives) highlight substituent effects on IC₅₀ values .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.